molecular formula C27H30N2O6 B585448 a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid CAS No. 313052-03-8

a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid

Cat. No. B585448
CAS RN: 313052-03-8
M. Wt: 478.545
InChI Key: RURLLCHNGWWRCW-DEOSSOPVSA-N
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Description

“a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid” is an important organic intermediate . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff . The Fmoc group is a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS), which is very widespread for the Fmoc/tBu approach .


Synthesis Analysis

The synthesis of this compound involves the use of Fmoc strategy in SPPS, which has revolutionized peptide synthesis, allowing for the production of complex peptides with diverse functionalities . The Fmoc group is stable under a wide range of reaction conditions, allowing for subsequent synthetic manipulations . The Fmoc group can be readily removed under mild basic conditions, facilitating its removal without affecting other functional groups .


Molecular Structure Analysis

The molecular structure of “a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid” involves the self-assembly of low molecular weight gelators (LMWGs). The supramolecular structure occurs through the formation of inter- and intramolecular physical bonds that ensure the formation of fibrils organized into 3D networks .


Chemical Reactions Analysis

The chemical reactions involving “a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid” include the protection of amine groups with FMOC-Cl . This is a crucial step in various organic reactions to prevent undesired side reactions and enable selective functionalization at other reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of “a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid” are influenced by its molecular structure. The rheological data, namely the G′ > G″ and tan δ approximately 0.1–0.2 gel-like behavior observed for all studied samples, demonstrate and sustain the appearance of the co-assembly processes and the ability of the samples to act as LMWG .

Scientific Research Applications

Solid Phase Peptide Synthesis (SPPS)

The Fmoc group is widely used in SPPS due to its stability and ease of removal under mild base conditions . This compound, with its Fmoc protection, is particularly useful in synthesizing peptides that require subsequent modification or conjugation, as the Alloc group can be selectively removed under orthogonal conditions.

Synthesis of Modified Peptides

This compound is instrumental in the synthesis of peptides with unnatural modifications or site-specific tags . Such peptides are crucial for studies like cell signaling, development of epitope-specific antibodies, and biomarkers for diseases.

Medicinal Chemistry

In medicinal chemistry, the compound’s ability to introduce Alloc-protected amino acids into peptide chains allows for the creation of diverse peptide-based drugs . The Alloc group provides a handle for further functionalization, which is essential in drug design and development.

Bio-inspired Materials Science

The Fmoc group imparts self-assembling properties to amino acids and peptides, making them important in materials science . The hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to novel materials with unique properties.

Structure-Activity Relationship (SAR) Studies

The compound is used in SAR studies to systematically modify the structure of peptides and observe the changes in biological activity . This is vital for understanding the function of peptides and designing better therapeutic agents.

Green Chemistry Applications

The compound’s compatibility with green chemistry principles is demonstrated in its use with calcium (II) iodide as a protective agent for the Fmoc group during amino ester hydrolysis . This approach aligns with the goals of reducing hazardous reagents and improving reaction efficiency.

Mechanism of Action

The mechanism of action of “a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid” involves the self-assembly of low molecular weight gelators (LMWGs). The introduction of a copartner aims to improve hydrogel characteristics from a morphological, rheological, and structural point of view .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions for “a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid” involve the development of more efficient and greener synthesis methods . There is also potential for further exploration of its applications in the fields of agrochemical, pharmaceutical, and dyestuff .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-prop-2-enoxycarbonylpiperidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O6/c1-2-15-34-27(33)29-13-11-18(12-14-29)16-24(25(30)31)28-26(32)35-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h2-10,18,23-24H,1,11-17H2,(H,28,32)(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURLLCHNGWWRCW-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801110456
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801110456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid

CAS RN

313052-03-8
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313052-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801110456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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